Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide
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Overview
Description
Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide, also known as this compound, is a useful research compound. Its molecular formula is C26H36N8O11S and its molecular weight is 668.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3R,6S,12S,15R)-6-(carboxymethyl)-12-[3-(diaminomethylideneamino)propyl]-15-[(4-hydroxyphenyl)methyl]-1,5,8,11,14,17-hexaoxo-1λ4-thia-4,7,10,13,16-pentazacyclooctadecane-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O11S/c27-26(28)29-7-1-2-15-22(40)30-10-19(36)31-17(9-21(38)39)24(42)34-18(25(43)44)11-46(45)12-20(37)32-16(23(41)33-15)8-13-3-5-14(35)6-4-13/h3-6,15-18,35H,1-2,7-12H2,(H,30,40)(H,31,36)(H,32,37)(H,33,41)(H,34,42)(H,38,39)(H,43,44)(H4,27,28,29)/t15-,16+,17-,18-,46?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXRDQJVBMEHPP-OREKCURGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)CS1=O)CC2=CC=C(C=C2)O)CCCN=C(N)N)CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N8O11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931752 |
Source
|
Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-27-8 |
Source
|
Record name | G 4120 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143120278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 12-(3-Carbamimidamidopropyl)-6-(carboxymethyl)-5,8,11,14,17-pentahydroxy-15-[(4-hydroxyphenyl)methyl]-1-oxo-1lambda~4~-thia-4,7,10,13,16-pentaazacyclooctadeca-4,7,10,13,16-pentaene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the mechanism of action of Cyclo(-D-Tyr-Arg-Gly-Asp-Cys(carboxymethyl)-OH) sulfoxide in inhibiting platelet aggregation?
A1: this compound, also known as G-4120 in the provided research [], acts as a potent antagonist of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor on the surface of platelets. This receptor plays a crucial role in platelet aggregation by binding to fibrinogen, a protein involved in clot formation. By binding to GPIIb/IIIa, G-4120 prevents fibrinogen binding, thereby inhibiting platelet aggregation and thrombus formation [].
Q2: How does the efficacy of G-4120 compare to other antithrombotic agents like aspirin and heparin in an in vivo model?
A2: A study investigated the antithrombotic effects of G-4120 in comparison to aspirin, heparin, and r-hirudin in a hamster model of arterial and venous thrombosis []. The results showed that G-4120, similar to r-hirudin, completely inhibited thrombus formation in a dose-dependent manner []. In contrast, aspirin only partially inhibited thrombosis, while heparin required supratherapeutic doses for complete inhibition []. This suggests that G-4120 may be a more potent antithrombotic agent compared to traditional therapies like aspirin and heparin.
Q3: What is the significance of the cyclic structure and the RGD motif in G-4120 for its antithrombotic activity?
A3: The cyclic structure and the RGD (Arg-Gly-Asp) motif are crucial for the activity of G-4120 []. The RGD sequence mimics the binding site of fibrinogen to the GPIIb/IIIa receptor. Cyclization further enhances the binding affinity and selectivity of the peptide by restricting its conformation and reducing its flexibility []. This optimized interaction with the GPIIb/IIIa receptor contributes to the potent antithrombotic properties of G-4120.
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